molecular formula C17H24BrNO2 B241664 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine

1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine

Cat. No. B241664
M. Wt: 354.3 g/mol
InChI Key: CABQKJZBTXCUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of piperidine compounds, which have been shown to have a range of pharmacological activities.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine is not fully understood. However, it has been shown to have activity against several targets, including the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine in lab experiments is its potential as a drug lead compound. It has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential efficacy in vivo.

Future Directions

There are several future directions for research on 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine. One area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate its efficacy in vivo and to identify the specific targets involved in its mechanism of action. Additionally, it has potential as an anti-inflammatory agent, and further studies are needed to investigate its potential in this area. Finally, there is potential for the development of analogs of 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine with improved efficacy and selectivity.

Synthesis Methods

The synthesis of 1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine involves the reaction of 4-bromo-2-tert-butylphenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine to yield the final product. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and yield of the compound.

Scientific Research Applications

1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine has been studied for its potential applications in several areas of scientific research. One of the main areas of interest is its potential as a drug lead compound for the treatment of various diseases. It has been shown to have activity against several cancer cell lines and has been investigated as a potential anti-cancer agent. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.

properties

Product Name

1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-1-piperidin-1-ylethanone

InChI

InChI=1S/C17H24BrNO2/c1-17(2,3)14-11-13(18)7-8-15(14)21-12-16(20)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3

InChI Key

CABQKJZBTXCUSY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N2CCCCC2

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N2CCCCC2

Origin of Product

United States

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